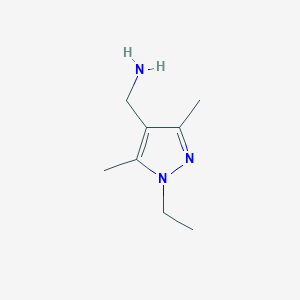
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide, also known as 5-AM2F, is a small molecule with potential applications in drug discovery and development. It has been studied for its potential inhibitory effects on certain enzymes, as well as its ability to modulate gene expression. 5-AM2F has been used as a model compound to study the structure-activity relationships (SAR) of other compounds, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide has been used in a variety of scientific research applications. It has been studied for its potential inhibitory effects on certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been used as a model compound to study the structure-activity relationships (SAR) of other compounds. In addition, N-(5-Amino-2-methylphenyl)-2-fluorobenzamide has been used to study the regulation of gene expression, and has been used in experiments to investigate the effects of drugs on cellular processes.
Mecanismo De Acción
Target of Action
It is known that similar compounds have been found to inhibit protein kinase c (pkc) .
Mode of Action
It is suggested that it may act as a selective inhibitor of pkc . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Result of Action
Similar compounds have shown antimicrobial and antioxidant activities
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it has a low toxicity profile, and has been shown to be non-mutagenic. However, there are some limitations to using N-(5-Amino-2-methylphenyl)-2-fluorobenzamide in laboratory experiments. For example, it is not very soluble in organic solvents, and its effects on certain biochemical and physiological processes are still not fully understood.
Direcciones Futuras
There are many potential future directions for the research and development of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide. For example, further research could be conducted to better understand the mechanism of action of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide, and to investigate its potential effects on other biochemical and physiological processes. In addition, further research could be conducted to investigate the potential applications of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide in drug discovery and development. Finally, further research could be conducted to investigate the potential use of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide as a model compound to study the structure-activity relationships (SAR) of other compounds.
Métodos De Síntesis
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is synthesized through a two-step process that involves the reaction of 5-amino-2-methylphenol with 2-fluoro-benzoyl chloride. The first step involves the formation of the intermediate 5-amino-2-methylphenyl-2-fluorobenzamide from the reaction of 5-amino-2-methylphenol with 2-fluoro-benzoyl chloride. The second step involves the hydrolysis of the intermediate to form N-(5-Amino-2-methylphenyl)-2-fluorobenzamide. The synthesis is typically performed using aqueous solutions at room temperature, and the reaction time is usually 1-2 hours.
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAVZYPSKDOHAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)




![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)


